N-[4-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as Lewis structure, line-angle structure, or 3D structure.
Synthesis Analysis
This involves the methods and steps used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure.Molecular Structure Analysis
This involves analyzing the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties include reactivity, flammability, and types of chemical reactions the compound can undergo.Scientific Research Applications
Novel Inhibitors and Their Mechanism of Action
N-[4-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]propanamide and its analogues are explored for their unique roles in inhibiting specific viral or cellular processes. For example, certain derivatives have been identified as potent nonnucleoside inhibitors of cytomegalovirus (CMV) replication, showcasing an excellent safety profile. These compounds, such as 3-Hydroxy-2,2-dimethyl-N-[4({[5-(dimethylamino)-1-naphthyl]sulfonyl}amino)-phenyl]propanamide (BAY 38-4766), do not inhibit viral DNA synthesis, transcription, or translation but interfere with viral DNA maturation and packaging, suggesting a distinct mechanism of action related to viral DNA cleavage and packaging (Buerger et al., 2001).
Quantum Chemical Studies and Drug Action Mechanism
Quantum chemical studies on compounds like bicalutamide, which shares a similar sulfonamide structure, provide insights into their steric energy, favorable conformations, and potential energy associated with various interactions. These studies help in understanding the molecular basis of their action against specific targets, such as androgen receptors in the case of bicalutamide, highlighting the importance of the sulfonylamino group in drug-receptor interactions (Otuokere & Amaku, 2015).
Cardiac Myosin Activators
Research into sulfonamidophenylethylamide analogues has unveiled their potential as novel cardiac myosin activators. Specific compounds have shown significant inotropic effects and selectivity for cardiac myosin over skeletal and smooth muscle myosin, indicating their utility in treating systolic heart failure. This suggests a promising avenue for the therapeutic application of sulfonamide derivatives in cardiovascular diseases (Manickam et al., 2019).
Selective Androgen Receptor Modulators
The exploration of propanamide derivatives like S-1 for their role as selective androgen receptor modulators (SARMs) for treating androgen-dependent diseases further exemplifies the diverse applications of sulfonamide derivatives in scientific research. These studies provide valuable information on the pharmacokinetics, metabolism, and ideal pharmacokinetic characteristics of such compounds, contributing to the development of new therapeutic agents (Wu et al., 2006).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, reactivity, and environmental impact. Material Safety Data Sheets (MSDS) often provide this information.
Future Directions
This involves potential future research directions or applications for the compound. This could include potential uses in medicine, industry, or environmental science.
properties
IUPAC Name |
N-[4-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-3-18(21)19-16-10-9-14(2)17(13-16)20-24(22,23)12-11-15-7-5-4-6-8-15/h4-13,20H,3H2,1-2H3,(H,19,21)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFPOPGFDNYFCI-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)C)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NC1=CC(=C(C=C1)C)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-methyl-3-(2-phenylethenesulfonamido)phenyl]propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.